1H-インダゾール-4-オール

概要

説明

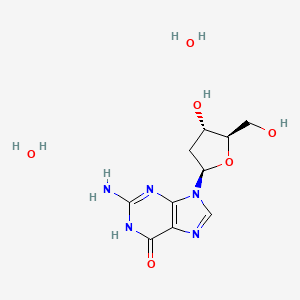

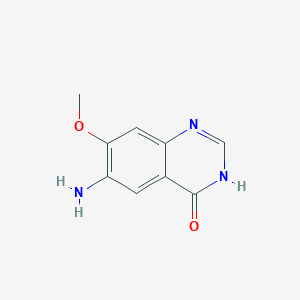

1H-indazol-4-ol is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-indazol-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-indazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬理学的用途

インダゾール含有ヘテロ環式化合物は、幅広い薬理学的用途を持っています . これらの化合物は、降圧剤、抗がん剤、抗うつ剤、抗炎症剤、および抗菌剤として使用されます . 近年上市された薬剤のいくつかには、インダゾール構造モチーフが含まれています .

がん研究における抗増殖活性

1H-インダゾール-4-オール誘導体は、白血病、非小細胞肺がん、結腸がん、中枢神経系がん、メラノーマ、卵巣がん、腎臓がん、前立腺がん、および乳がんを含む、9つの臨床的に分離されたがんの種類から得られた腫瘍細胞株に対して有意な抗増殖活性を示しました . これは、がん研究において貴重な化合物です.

生化学的研究における阻害剤

インダゾールは、呼吸器疾患の治療のためにホスホイノシチド3-キナーゼδの選択的阻害剤として使用できます . これらの化合物は、HIVプロテアーゼ阻害剤、セロトニン受容体アンタゴニスト、アルドース還元酵素阻害剤、およびアセチルコリンエステラーゼ阻害剤の製造にも使用されます .

合成アプローチ

1H-インダゾール-4-オールの合成には、遷移金属触媒反応、還元環化反応、および2-アジドベンズアルデヒドとアミンから触媒および溶媒なしで連続的なC–NおよびN–N結合形成による2H-インダゾールの合成など、さまざまな戦略が関与します .

薬物合成

1H-インダゾール-4-オールは、生化学的研究から薬物合成に至るまで、幅広い用途を持つ汎用性の高い化合物です.

炎症性疾患における薬理学的介入

ケモカインは、急性膵炎の発症に重要な役割を果たしており、ケモカインの産生または作用を阻害することは、さまざまな炎症性疾患における薬理学的介入の主要な標的です . インダゾール誘導体は、この文脈で使用できます。

作用機序

Target of Action

1H-Indazol-4-ol is a type of indazole, a class of compounds known for their wide range of medicinal applications . Indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also have potential inhibitory effects on CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.

Mode of Action

Based on the known activities of similar indazole compounds, it is likely that 1h-indazol-4-ol interacts with its targets (such as pi3kδ, chk1, chk2 kinases, and h-sgk) to inhibit their activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and survival.

Biochemical Pathways

The biochemical pathways affected by 1H-Indazol-4-ol are likely to be those involving its primary targets. For instance, the inhibition of PI3Kδ can affect the PI3K/AKT/mTOR pathway, a key regulator of cell survival and proliferation . Similarly, the inhibition of CHK1 and CHK2 kinases can impact the cell cycle and DNA damage response pathways .

Result of Action

The molecular and cellular effects of 1H-Indazol-4-ol’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an inhibitor of PI3Kδ, it could potentially slow down cell growth and proliferation . If it inhibits CHK1 and CHK2 kinases, it could affect the cell cycle and DNA damage response, potentially leading to cell death .

生化学分析

Biochemical Properties

1H-Indazol-4-ol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . The interaction between 1H-indazol-4-ol and COX-2 involves the binding of the compound to the enzyme’s active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, 1H-indazol-4-ol has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 1H-indazol-4-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1H-indazol-4-ol has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by inhibiting enzymes that play a role in metabolic pathways, leading to changes in metabolite levels within the cell .

Molecular Mechanism

At the molecular level, 1H-indazol-4-ol exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active sites of enzymes such as COX-2, 1H-indazol-4-ol prevents the enzymes from catalyzing their respective reactions . This inhibition can lead to a decrease in the production of pro-inflammatory molecules, thereby exerting an anti-inflammatory effect. Additionally, 1H-indazol-4-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of 1H-indazol-4-ol over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that 1H-indazol-4-ol can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression . The stability and efficacy of 1H-indazol-4-ol can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 1H-indazol-4-ol vary with different dosages in animal models. At low doses, 1H-indazol-4-ol has been shown to exert beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, the compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . Threshold effects have been observed, where the beneficial effects plateau and toxic effects begin to manifest at higher concentrations .

Metabolic Pathways

1H-Indazol-4-ol is involved in several metabolic pathways. It interacts with enzymes such as COX-2, influencing the production of metabolites involved in inflammatory responses . Additionally, 1H-indazol-4-ol can affect metabolic flux by inhibiting enzymes that regulate key metabolic processes . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

特性

IUPAC Name |

1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFDHICUUKUXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476919, DTXSID60902753 | |

| Record name | 1H-indazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81382-45-8 | |

| Record name | 1H-indazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural modifications of 1H-indazol-4-ol have been explored for analgesic and anti-inflammatory activity, and what is the structure-activity relationship (SAR)?

A1: Researchers have investigated various structural modifications to the 1H-indazol-4-ol scaffold to enhance its analgesic and anti-inflammatory properties. Key modifications include:

- Introduction of acetic acid moieties: Attaching acetic acid groups at the 4- and 5- positions of the indazole ring resulted in compounds with improved analgesic activity, surpassing acetylsalicylic acid and rivaling dipyrone in potency. [, ]. For instance, 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid (5) displayed notable analgesic and anti-inflammatory effects in animal models [].

- Alkylation and substitution at the 4-position: Exploring various substituents, including amides, amines, and ethers, at the 4-position of the 1H-indazol-4-ol core has yielded insights into SAR. Notably, amides (3 and 4) and amines (7) demonstrated promising analgesic profiles in mice [].

- Variation of the amine side chain: Modifying the length and substitution pattern of the amine side chain attached to the 4-position impacted the compounds' activity. For example, both ethanamines (7) and propanamines (8) exhibited local anesthetic effects [].

Q2: What in vivo studies have been conducted to evaluate the analgesic and anti-inflammatory effects of 1H-indazol-4-ol derivatives?

A: The analgesic activity of several 1H-indazol-4-ol derivatives has been assessed in mice using standard models like the hot plate test or tail-flick test [, ]. Specifically:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384362.png)

![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)

![1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384371.png)

![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)